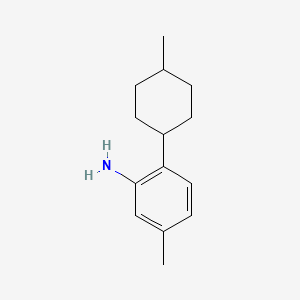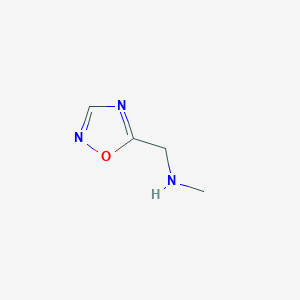
5-(Chloromethyl)-3-cyclopentyl-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3-cyclopentyl-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring
Méthodes De Préparation
The synthesis of 5-(Chloromethyl)-3-cyclopentyl-1,2,4-thiadiazole typically involves the reaction of cyclopentylamine with thiocarbohydrazide, followed by chloromethylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5-(Chloromethyl)-3-cyclopentyl-1,2,4-thiadiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(Chloromethyl)-3-cyclopentyl-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-3-cyclopentyl-1,2,4-thiadiazole involves its interaction with molecular targets such as enzymes and proteins. The chloromethyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable adducts with the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(Chloromethyl)-3-cyclopentyl-1,2,4-thiadiazole include other thiadiazole derivatives such as 5-(Chloromethyl)-2-methyl-1,3,4-thiadiazole and 5-(Chloromethyl)-2-phenyl-1,3,4-thiadiazole These compounds share the thiadiazole ring structure but differ in their substituents, which can affect their chemical reactivity and applications
Propriétés
Formule moléculaire |
C8H11ClN2S |
|---|---|
Poids moléculaire |
202.71 g/mol |
Nom IUPAC |
5-(chloromethyl)-3-cyclopentyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H11ClN2S/c9-5-7-10-8(11-12-7)6-3-1-2-4-6/h6H,1-5H2 |
Clé InChI |
VNLMCAPYXHJOGB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=NSC(=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B13236717.png)
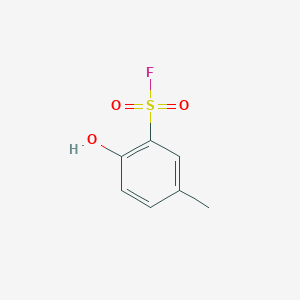

![3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]urea](/img/structure/B13236732.png)
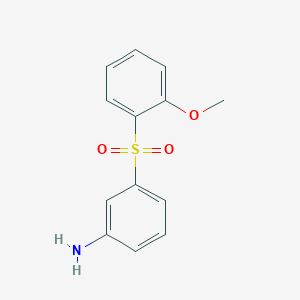
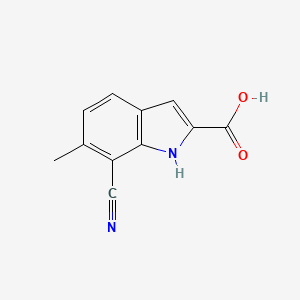
![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13236760.png)

![Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B13236770.png)
![1-[Ethyl(methyl)amino]butan-2-ol](/img/structure/B13236777.png)

